molecular formula C20H17ClFN3OS B14991171 5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide

5-chloro-2-[(2-fluorobenzyl)sulfanyl]-N-(4-methylbenzyl)pyrimidine-4-carboxamide

Cat. No.: B14991171
M. Wt: 401.9 g/mol
InChI Key: YWHWJIHKISIQNO-UHFFFAOYSA-N
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Description

5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a chloro group, a fluorophenylmethylsulfanyl group, and a methylphenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a cyclization reaction involving appropriate precursors such as urea or guanidine derivatives.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride under controlled conditions.

    Attachment of the Fluorophenylmethylsulfanyl Group: This step involves the nucleophilic substitution reaction where the fluorophenylmethylsulfanyl group is introduced using reagents like 2-fluorobenzyl mercaptan.

    Attachment of the Methylphenylmethyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chloro and sulfanyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Another pyrimidine derivative with different substituents.

    2-[(Trifluoromethyl)thio]-4-(4-fluorophenyl)-5-[4-(methylsulfonyl)phenyl]pyrrole: A pyrrole derivative with similar functional groups.

Uniqueness

The uniqueness of 5-CHLORO-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-N-[(4-METHYLPHENYL)METHYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H17ClFN3OS

Molecular Weight

401.9 g/mol

IUPAC Name

5-chloro-2-[(2-fluorophenyl)methylsulfanyl]-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClFN3OS/c1-13-6-8-14(9-7-13)10-23-19(26)18-16(21)11-24-20(25-18)27-12-15-4-2-3-5-17(15)22/h2-9,11H,10,12H2,1H3,(H,23,26)

InChI Key

YWHWJIHKISIQNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NC(=NC=C2Cl)SCC3=CC=CC=C3F

Origin of Product

United States

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